4-(cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide
Description
4-(Cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide (CAS 478249-76-2) is a pyrrole-2-carboxamide derivative with a cyclopropylcarbonyl group at the 4-position and a 4-methoxybenzyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of 269.3 g/mol and an XLogP3 value of 0.9, indicating moderate lipophilicity. The compound has 2 hydrogen bond donors and 3 acceptors, with a topological polar surface area of 74.8 Ų, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
4-(cyclopropanecarbonyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-14-6-2-11(3-7-14)9-19-17(21)15-8-13(10-18-15)16(20)12-4-5-12/h2-3,6-8,10,12,18H,4-5,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRXMCCBXJKMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330667 | |
| Record name | 4-(cyclopropanecarbonyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478249-77-3 | |
| Record name | 4-(cyclopropanecarbonyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyclopropylcarbonyl Group: This step involves the acylation of the pyrrole ring using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxybenzyl Group: The final step is the coupling of the 4-methoxybenzylamine with the pyrrole-2-carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl groups can yield alcohols or amines.
Substitution: The aromatic methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 4-(cyclopropylcarbonyl)-N-(4-formylbenzyl)-1H-pyrrole-2-carboxamide.
Reduction: Formation of 4-(cyclopropylmethyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide.
Substitution: Formation of 4-(cyclopropylcarbonyl)-N-(4-halobenzyl)-1H-pyrrole-2-carboxamide.
Scientific Research Applications
4-(Cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound featuring a pyrrole ring, a cyclopropylcarbonyl group, and a methoxybenzyl group. It has the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. The compound has CAS number 478249-77-3 .
Scientific Research Applications
This compound is a compound of interest in medicinal chemistry due to its potential biological activities.
Chemistry
In organic synthesis, this compound can serve as an intermediate for synthesizing more complex molecules. Its structure allows for various functional group modifications, making it a versatile building block.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors, which could be explored for therapeutic applications. Research indicates that compounds with similar structures often exhibit activity against specific protein kinases and enzymes involved in cancer progression and inflammation. Preliminary studies suggest that derivatives of pyrrole compounds can inhibit key protein kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are crucial in cancer signaling pathways. Similar pyrrole-based compounds have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory processes and cancer. The structure-activity relationship (SAR) studies indicate that modifications at the pyrrole core can enhance COX-2 inhibitory activity, suggesting potential therapeutic applications for inflammation-related conditions.
Industry
In material science, the compound could be used to develop novel polymers or as a precursor for synthesizing materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 4-(cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylcarbonyl and methoxybenzyl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
| Compound Name | Substituent | Molecular Weight (g/mol) | XLogP3 | Key Properties |
|---|---|---|---|---|
| 4-(Cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide (Target) | 4-Methoxybenzyl | 269.3 | 0.9 | Aromatic group with methoxy; enhances π-π stacking and moderate lipophilicity |
| 4-(Cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | 3-Pyridinylmethyl | 269.31 | — | Pyridine introduces basicity; may improve solubility in acidic environments |
| N-(2-Chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide | 2-Chlorobenzyl | — | — | Electron-withdrawing Cl may enhance binding affinity or metabolic stability |
| 4-(Cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide | 3-Methoxypropyl | — | — | Aliphatic chain with methoxy; increases flexibility and hydrophilicity |
| 4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide | 2-Furylmethyl | — | — | Heterocyclic furan; introduces steric hindrance and potential H-bonding sites |
Key Observations :
- Aromatic vs. Aliphatic Substituents: The 4-methoxybenzyl group (target) and 2-chlorobenzyl () are aromatic, favoring π-π interactions with biological targets, whereas 3-methoxypropyl () and 3-(dimethylamino)propyl () are aliphatic, improving solubility but reducing rigidity.
- The 4-methoxy group (target) is electron-donating, altering electronic density on the benzyl ring .
- Heterocyclic Substituents : The 3-pyridinylmethyl () and 2-furylmethyl () groups introduce nitrogen or oxygen heteroatoms, modifying hydrogen-bonding capacity and solubility .
Variations in the Acyl Group at the 4-Position
| Compound Name | Acyl Group | Key Properties |
|---|---|---|
| Target Compound | Cyclopropylcarbonyl | Rigid, small ring; enhances metabolic stability and reduces conformational flexibility |
| 4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide | Butyryl | Flexible alkyl chain; may increase membrane permeability but reduce target specificity |
Key Observations :
- The cyclopropylcarbonyl group’s rigidity (target) likely improves metabolic stability compared to the flexible butyryl group (), which may undergo faster oxidative degradation .
Pharmacological and Physicochemical Implications
- Lipophilicity : The target’s XLogP3 (0.9) is lower than typical values for chlorobenzyl analogs (estimated ~1.5–2.0), suggesting better aqueous solubility .
- Synthetic Accessibility : Introducing 4-methoxybenzyl requires alkylation with 4-methoxybenzyl chloride, while chlorobenzyl or furylmethyl groups demand specialized reagents (e.g., 2-chlorobenzyl bromide) .
Biological Activity
4-(Cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide, with a CAS number of 478249-77-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
- Structure : The compound features a pyrrole ring substituted with a cyclopropylcarbonyl group and a methoxybenzyl moiety, which may influence its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures often exhibit activity against specific protein kinases and enzymes involved in cancer progression and inflammation.
- Protein Kinase Inhibition : Preliminary studies suggest that derivatives of pyrrole compounds can inhibit key protein kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are crucial in cancer signaling pathways .
- COX-2 Inhibition : Similar pyrrole-based compounds have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory processes and cancer . The structure-activity relationship (SAR) studies indicate that modifications at the pyrrole core can enhance COX-2 inhibitory activity, suggesting potential therapeutic applications for inflammation-related conditions.
Biological Activity Studies
Research on the biological activity of this compound is limited; however, related compounds provide insights into its potential effects:
Case Studies
- In Vivo Efficacy : A study involving a closely related compound demonstrated significant tumor regression in xenograft models when administered at specific dosages, highlighting the potential for this compound in cancer therapy .
- Safety Profile : Toxicological assessments on similar compounds indicated manageable safety profiles, with no severe adverse effects at therapeutic dosages. This suggests that the compound may be well-tolerated in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
